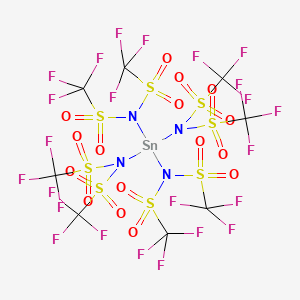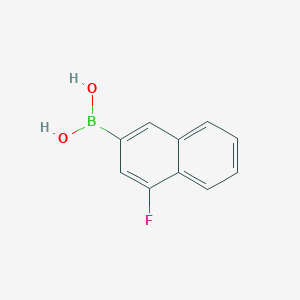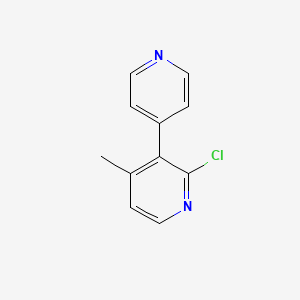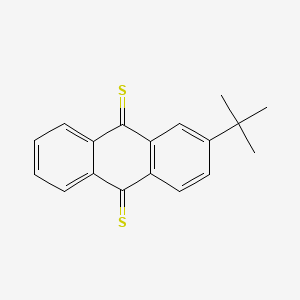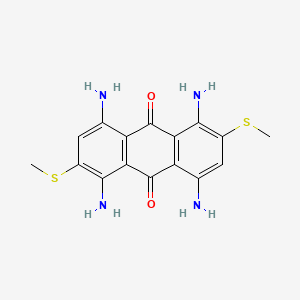
1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is part of the anthracenedione family, known for its unique structural properties and diverse applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the raw materials are subjected to high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Amino and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and electronic materials
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A simpler analog with similar structural features but lacking the amino and methylthio groups.
1,4-Diaminoanthraquinone: Contains amino groups but lacks the methylthio groups.
2,6-Dimethylthioanthraquinone: Contains methylthio groups but lacks the amino groups
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is unique due to the presence of both amino and methylthio groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88605-73-6 |
|---|---|
Molekularformel |
C16H16N4O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H16N4O2S2/c1-23-7-3-5(17)9-11(13(7)19)15(21)10-6(18)4-8(24-2)14(20)12(10)16(9)22/h3-4H,17-20H2,1-2H3 |
InChI-Schlüssel |
SMRBBCOGTRKFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)SC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


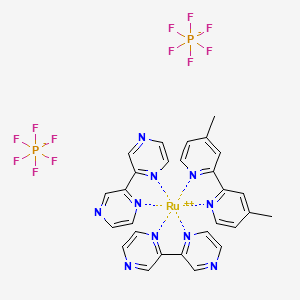
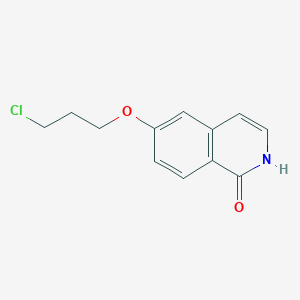
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

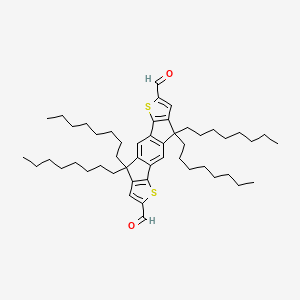
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
